molecular formula C10H10N4S B12111039 4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine CAS No. 14945-93-8

4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B12111039
CAS No.: 14945-93-8
M. Wt: 218.28 g/mol
InChI Key: WXNISKFTJGYTJO-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a phenyl group and a methylthio group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-phenyl-1,3,5-triazin-2-amine typically involves the reaction of 4-methylthio benzaldehyde with appropriate reagents to form the desired triazine derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-phenyl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

4-(Methylthio)-6-phenyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)-6-phenyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

14945-93-8

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H10N4S/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14)

InChI Key

WXNISKFTJGYTJO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

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